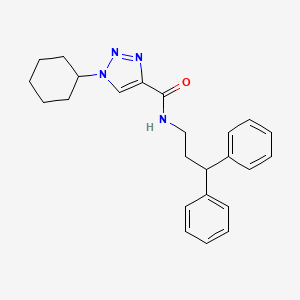![molecular formula C23H26FNO4 B6134267 (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone, also known as FMeO-DIBP, is a synthetic compound that has gained attention in the scientific research community for its potential applications in various fields.
作用机制
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is a dopamine receptor modulator, specifically targeting the D1 and D2 receptor subtypes. The compound binds to the receptor and alters its activity, leading to changes in neurotransmitter release and neuronal signaling. This mechanism of action is similar to that of other dopamine receptor modulators, such as antipsychotic drugs.
Biochemical and Physiological Effects:
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and improved motor coordination. However, the exact mechanisms underlying these effects are still being investigated.
实验室实验的优点和局限性
One advantage of (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is its selectivity for dopamine receptors, which allows for more targeted research on the role of dopamine in various neurological disorders. However, the compound's limited solubility and potential toxicity at high doses can pose challenges for lab experiments.
未来方向
There are several future directions for research on (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone. One area of interest is the development of more potent and selective dopamine receptor modulators based on the structure of (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone. Another area of research is the investigation of the compound's potential therapeutic benefits in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanisms underlying (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone's biochemical and physiological effects.
In conclusion, (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is a synthetic compound with potential applications in drug discovery, neuropharmacology, and medicinal chemistry. Its selectivity for dopamine receptors and ability to modulate their activity make it a valuable tool for studying the role of dopamine in various neurological disorders. While there are still limitations and challenges associated with its use in lab experiments, the compound's potential therapeutic benefits and future research directions make it an exciting area of scientific inquiry.
合成方法
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone is synthesized through a multi-step process, starting with the reaction of 3-fluoro-4-methoxyaniline with 4-isopropoxybenzoyl chloride to form 1-(4-isopropoxybenzoyl)-3-fluoro-4-methoxyaniline. This intermediate is then reacted with piperidin-3-one to yield (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone. The purity of the final product is confirmed through various analytical techniques, such as NMR spectroscopy and HPLC.
科学研究应用
(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone has shown potential in various scientific research applications, including drug discovery, neuropharmacology, and medicinal chemistry. In drug discovery, (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone can be used as a lead compound to develop new drugs for the treatment of various diseases, such as Parkinson's disease and schizophrenia. In neuropharmacology, (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders. In medicinal chemistry, (3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone can be used as a building block to synthesize other compounds with potential therapeutic benefits.
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[1-(4-propan-2-yloxybenzoyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-15(2)29-19-9-6-16(7-10-19)23(27)25-12-4-5-18(14-25)22(26)17-8-11-21(28-3)20(24)13-17/h6-11,13,15,18H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMZYBBVCRNKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)
![N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)

![2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6134248.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6134260.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6134272.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134274.png)
![2-{[(2,4-dimethylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)
